Synthetic Yield Advantage: Gatifloxacin Cyclization Ester Formation via Cyclopropylamino Intermediate vs. Reference Method
The cyclopropylamino enamine intermediate (CAS 112811-70-8) enables a streamlined amination–cyclization sequence that outperforms the traditional route. An optimized three-step protocol (amination I, amination II, cyclization) proceeding through this specific intermediate achieves an overall gatifloxacin cyclization ester yield of 88.8%, compared with a reference method yield of 62.5% [1]. This 26.3 percentage-point absolute difference represents a 42% relative yield improvement.
| Evidence Dimension | Overall yield to gatifloxacin cyclization ester |
|---|---|
| Target Compound Data | 88.8% overall yield (three-step sequence via target intermediate) |
| Comparator Or Baseline | Reference method: 62.5% overall yield |
| Quantified Difference | +26.3 percentage points (absolute); +42% relative yield improvement |
| Conditions | Amination I, amination II, and base-mediated cyclization; laboratory-scale optimized conditions per dissertation data |
Why This Matters
A 42% relative yield gain translates directly to lower raw material consumption and reduced cost per kg of final API in procurement-scale decisions.
- [1] Synthesis of Gatifloxacin Cyclization Ester and Its O-Demethylation Derivatives. Dissertation Topic. Reports 88.8% overall yield vs. 62.5% reference yield. View Source
